molecular formula C17H10ClNO4 B5696845 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone

5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone

Cat. No. B5696845
M. Wt: 327.7 g/mol
InChI Key: UFSSMEJXRJCIQZ-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone, also known as CNBF, is a synthetic compound that has attracted attention due to its potential applications in scientific research. This compound is a derivative of furanone and has been synthesized using different methods. CNBF has been shown to possess various biochemical and physiological effects, making it a promising candidate for further studies.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone is not yet fully understood. However, it has been suggested that this compound may interact with thiol-containing proteins and enzymes, leading to the inhibition of their activity. 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has also been shown to possess antioxidant properties, which may contribute to its biological effects.
Biochemical and Physiological Effects
5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has been shown to possess various biochemical and physiological effects, including its ability to inhibit the growth of bacterial strains, such as Staphylococcus aureus and Escherichia coli. This compound has also been shown to possess antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. Moreover, 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has been shown to possess anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has several advantages for use in lab experiments. This compound is stable and can be easily synthesized using different methods. Moreover, 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone possesses fluorescent properties, making it a useful probe for detecting thiols in living cells. However, one limitation of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone. One potential direction is the development of new antibiotics based on the antibacterial properties of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone. Moreover, further studies are needed to understand the mechanism of action of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone and its potential applications in the treatment of oxidative stress-related diseases and inflammation. Additionally, the development of new materials, such as polymers and hydrogels, based on the polymerization reactions of 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone is another potential direction for future research.

Synthesis Methods

5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone can be synthesized using different methods, including the reaction of 4-chlorobenzaldehyde with 2-nitrobenzaldehyde in the presence of a base and a catalyst, such as piperidine and acetic acid, respectively. The resulting product is then subjected to a cyclization reaction using a strong acid, such as sulfuric acid, to form 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone. Other methods include the use of different aldehydes and nitrobenzenes as starting materials.

Scientific Research Applications

5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has been used in various scientific research studies, including its application as a fluorescent probe for detecting thiols in living cells. This compound has also been shown to possess antibacterial properties, making it a potential candidate for the development of new antibiotics. Moreover, 5-(4-chlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has been used in the development of new materials, such as polymers and hydrogels, due to its ability to undergo polymerization reactions.

properties

IUPAC Name

(3E)-5-(4-chlorophenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNO4/c18-14-7-5-11(6-8-14)16-10-13(17(20)23-16)9-12-3-1-2-4-15(12)19(21)22/h1-10H/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSSMEJXRJCIQZ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-5-(4-chlorophenyl)-3-(2-nitrobenzylidene)furan-2(3H)-one

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